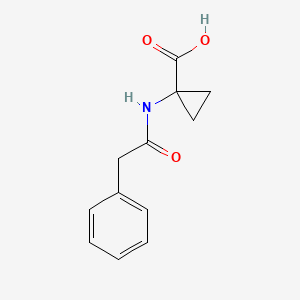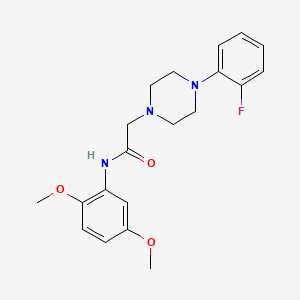
N-(2,5-Dimethoxyphenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxyphenyl)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide, commonly referred to as 2C-F-NBOMe, is a synthetic compound that belongs to the family of N-benzylphenethylamines. It is a potent psychoactive substance that has gained popularity among the recreational drug users due to its hallucinogenic effects. However, the compound has also shown potential in scientific research, specifically in the areas of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
Fluorescent Logic Gates
Compounds incorporating a piperazine receptor and an aryl group have been designed as fluorescent logic gates, utilizing solvent polarity to reconfigure between different logic types. These compounds, studied in various solvents and conditions, demonstrate the potential for probing cellular microenvironments and protein interfaces due to their reconfigurable logic properties based on solvent polarity changes (Gauci & Magri, 2022).
Anticancer Applications
A novel compound with structural features reminiscent of the specified molecule was found to induce apoptosis in cancer cells, downregulate Bcl-2 protein levels, cause G2/M cell cycle arrest, and inhibit tumor growth in xenograft models. This compound's interaction with p68 RNA helicase, a key player in cell proliferation and cancer progression, showcases the potential of such molecules in cancer therapeutics (Lee et al., 2013).
Molecular Imaging
A derivative acting as a selective serotonin 1A (5-HT1A) molecular imaging probe has been used with positron emission tomography (PET) to quantify receptor densities in Alzheimer's disease patients, demonstrating the utility of these compounds in neuroimaging and the study of neurological diseases (Kepe et al., 2006).
Electrochromic and Electrofluorescent Materials
Electroactive polyamides incorporating bis(diphenylamino)-fluorene units as electroactive fluorophores, synthesized via condensation polymerization, exhibited reversible redox behavior, multicolor electrochromic characteristics, and strong fluorescence. These properties make them suitable for applications in smart windows, displays, and other devices requiring reversible color changes and fluorescence modulation (Sun et al., 2016).
Antiviral Research
Indole-based derivatives, modified to improve affinity for the HIV-1 receptor, highlight the role of piperazine substitution patterns in enhancing antiviral potency. This research underscores the importance of structural optimization in developing potent inhibitors of viral attachment, providing insights into drug design strategies against HIV (Wang et al., 2009).
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-15-7-8-19(27-2)17(13-15)22-20(25)14-23-9-11-24(12-10-23)18-6-4-3-5-16(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWVQUPTMMIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
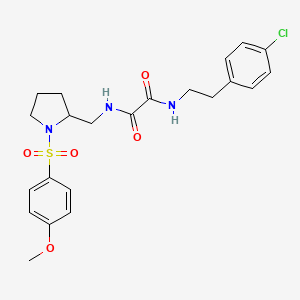
![6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2935749.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
![6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935758.png)
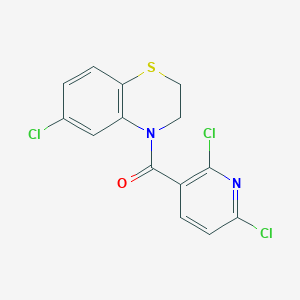
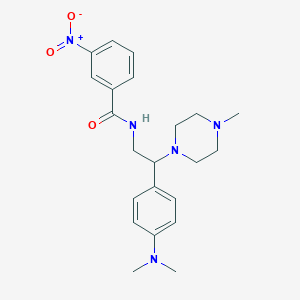
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)
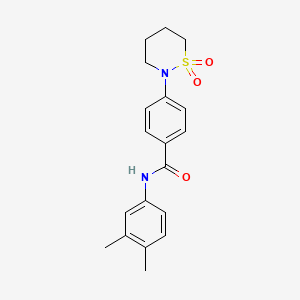

![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)
